molecular formula C10H6Cl2N2O2 B3043696 5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid CAS No. 904815-22-1

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid

Cat. No.: B3043696
CAS No.: 904815-22-1
M. Wt: 257.07 g/mol
InChI Key: XIIWVKRSUJCVRN-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid is a chemical compound that belongs to the class of pyrazole carboxylic acids It is characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone, under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 2,4-dichlorobenzene. This can be facilitated by using a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyrazole derivatives with ketone or aldehyde functional groups.

    Reduction: Alcohol or aldehyde derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coordination complexes.

    Biological Studies: It is used as a probe to study enzyme inhibition and receptor binding in biological systems.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-4H-pyrazole-3-carboxylic Acid: Lacks the dichloro substitution, resulting in different chemical and biological properties.

    5-(2-chlorophenyl)-4H-pyrazole-3-carboxylic Acid: Contains only one chlorine atom, which affects its reactivity and potency.

    5-(4-chlorophenyl)-4H-pyrazole-3-carboxylic Acid: The chlorine substitution at a different position alters its chemical behavior.

Uniqueness

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the phenyl ring. This substitution pattern enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(10(15)16)14-13-8/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIWVKRSUJCVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Reactant of Route 2
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Reactant of Route 3
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Reactant of Route 5
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid
Reactant of Route 6
5-(2,4-dichlorophenyl)-4H-pyrazole-3-carboxylic Acid

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